molecular formula C18H19BFNO5 B13720819 2-[3-(4-Fluoro-phenoxy)-4-nitro-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane

2-[3-(4-Fluoro-phenoxy)-4-nitro-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane

Cat. No.: B13720819
M. Wt: 359.2 g/mol
InChI Key: NWHPKLVEWVTZRP-UHFFFAOYSA-N
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Description

2-[3-(4-Fluoro-phenoxy)-4-nitrophenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane is a boronic ester derivative. Boronic esters are known for their utility in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds . This compound features a unique combination of a fluoro-phenoxy group and a nitrophenyl group, making it a valuable reagent in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-Fluoro-phenoxy)-4-nitrophenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane typically involves a multi-step process. One common method includes the reaction of 4-fluoro-phenol with 4-nitrophenylboronic acid in the presence of a base and a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-Fluoro-phenoxy)-4-nitrophenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-[3-(4-Fluoro-phenoxy)-4-nitrophenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane involves its role as a boronic ester in Suzuki-Miyaura coupling reactions. The compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The fluoro-phenoxy and nitrophenyl groups enhance the reactivity and selectivity of the compound in these reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(4-Fluoro-phenoxy)-4-nitrophenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane is unique due to its combination of a fluoro-phenoxy group and a nitrophenyl group. This combination enhances its reactivity and selectivity in chemical reactions, making it a valuable reagent in organic synthesis .

Properties

Molecular Formula

C18H19BFNO5

Molecular Weight

359.2 g/mol

IUPAC Name

2-[3-(4-fluorophenoxy)-4-nitrophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C18H19BFNO5/c1-17(2)18(3,4)26-19(25-17)12-5-10-15(21(22)23)16(11-12)24-14-8-6-13(20)7-9-14/h5-11H,1-4H3

InChI Key

NWHPKLVEWVTZRP-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)[N+](=O)[O-])OC3=CC=C(C=C3)F

Origin of Product

United States

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